molecular formula C12H20N2O2 B2571496 tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate CAS No. 2126160-00-5

tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2571496
CAS No.: 2126160-00-5
M. Wt: 224.304
InChI Key: GCSGXKDBGOAZAG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.3 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(prop-2-yn-1-yl)pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of specific enzymes and their role in various biological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific diseases .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is unique due to its combination of a pyrrolidine ring and a prop-2-yn-1-yl group, which imparts specific reactivity and properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGXKDBGOAZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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